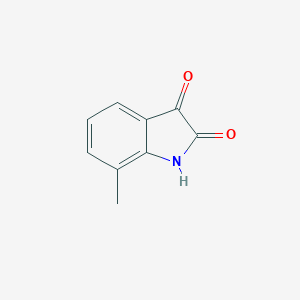

7-Methylisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHZKEABUOAZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074456 | |

| Record name | 7-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-59-9 | |

| Record name | 7-Methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A9KWT4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec)

Introduction

7-Methylisatin (7-methyl-1H-indole-2,3-dione) is a derivative of isatin (B1672199), a privileged scaffold in medicinal chemistry.[1][2] Isatin and its derivatives exhibit a wide range of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[2] The methyl group at the 7-position influences the molecule's electronic properties and biological interactions, making it a compound of significant interest for researchers, scientists, and drug development professionals.[2] Accurate structural elucidation and characterization are paramount for its application in drug discovery and organic synthesis. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while Mass Spectrometry data is well-documented, specific experimental NMR and IR peak lists for this compound are not consistently available in publicly accessible literature. Therefore, the NMR and IR data presented are typical values based on the known structure and data from closely related isatin analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For this compound, ¹H NMR provides information on the proton environments, while ¹³C NMR details the carbon skeleton.

Table 1: ¹H NMR Data for this compound (Typical Values)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.0 | s (broad) | 1H | N-H (Amide) | Chemical shift can be variable and the peak may be broad due to hydrogen bonding. |

| ~7.5 - 7.0 | m | 3H | Ar-H (H-4, H-5, H-6) | The aromatic protons typically appear as multiplets in the downfield region. |

| ~2.5 | s | 3H | -CH₃ (Methyl) | A characteristic singlet peak for the methyl group protons. |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for this compound (Typical Values)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~184 | C=O (C-2) | The two carbonyl carbons of the isatin core show distinct signals at the downfield end of the spectrum. Data for the analogous 1-methylisatin shows a peak at 183.5 ppm. |

| ~158 | C=O (C-3) | Data for the analogous 1-methylisatin shows a peak at 158.0 ppm. |

| ~151 | C-7a | Quaternary aromatic carbon. |

| ~138 - 110 | C-4 to C-7 | Aromatic carbons. The specific shifts are influenced by the methyl substituent. |

| ~118 | C-3a | Quaternary aromatic carbon. |

| ~18 | -CH₃ | Methyl carbon signal, typically found in the upfield region of the spectrum. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

Table 3: FT-IR Data for this compound (Typical Values)

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| ~3200 | N-H Stretch | Medium | Characteristic of the amide N-H bond. Hydrogen bonding can cause this peak to be broad. For isatin derivatives, this is seen at ~3400-3200 cm⁻¹. |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Typical region for sp² C-H stretching vibrations. |

| ~2950-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the C-H bonds of the methyl group. |

| ~1740 | C=O Stretch (Ketone, C-3) | Strong | The two carbonyl groups give rise to strong, distinct absorption bands. |

| ~1720 | C=O Stretch (Amide, C-2) | Strong | The position of these bands is sensitive to the molecular environment. |

| ~1610, ~1470 | C=C Stretch (Aromatic Ring) | Medium | Characteristic skeletal vibrations of the benzene (B151609) ring. |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular weight of this compound is 161.16 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion | Relative Abundance | Notes |

| 161 | [M]⁺˙ | High | Molecular ion peak, confirming the molecular weight of the compound. |

| 105 | [M - 2CO]⁺˙ | 100% (Base Peak) | A major fragment resulting from the loss of two carbonyl groups. |

| 104 | [M - 2CO - H]⁺ | High | A significant fragment, likely formed by the loss of a hydrogen radical from the m/z 105 fragment. |

Ionization Method: Electron Impact (EI)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrumentation :

-

Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set a typical spectral width from -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set a typical spectral width from 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Gently grind a small amount (~1-2 mg) of this compound with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Thoroughly mix and grind the sample and KBr together to create a fine, homogeneous powder.

-

Transfer the mixture to a pellet die and press it using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation :

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis :

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry Protocol (Electron Impact)

-

Sample Introduction :

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or, if volatile enough, through a GC inlet.

-

-

Ionization :

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Impact (EI) ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺˙).

-

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection :

-

An electron multiplier detector measures the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Workflow Visualization

The logical flow of spectroscopic characterization, from sample acquisition to final data interpretation, is a critical aspect of the scientific process.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Chemical and physical properties of 7-Methylisatin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 7-Methylisatin. The information is curated for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical and Physical Properties

This compound, a derivative of isatin (B1672199), is an organic compound with a molecular structure featuring a methyl group at the 7-position of the indole-2,3-dione core. This substitution influences its chemical reactivity and biological profile.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1127-59-9 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 265-273 °C (decomposes) | |

| Boiling Point | 95-98 °C at 0.05 mm Hg | |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents such as DMF, DMSO, and ethanol (B145695). | |

| InChI Key | UEHZKEABUOAZSH-UHFFFAOYSA-N | |

| SMILES | CC1=CC=CC2=C1NC(=O)C2=O |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| ¹H NMR | Spectral data available on PubChem. For the analogous 1-methylisatin in CDCl₃, aromatic protons appear as multiplets between 7.08-7.60 ppm and the methyl protons as a singlet at 3.22 ppm. | |

| ¹³C NMR | Spectral data available on PubChem. For 1-methylisatin, carbonyl carbons (C2 and C3) appear at approximately 183.5 and 158.0 ppm, respectively. Aromatic carbons range from 110.9 to 151.2 ppm, and the methyl carbon is observed at 26.5 ppm. | |

| Infrared (IR) | KBr pellet spectrum available on PubChem. Characteristic peaks include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and prominent C=O stretching of the dicarbonyl system. | |

| Mass Spectrometry (MS) | GC-MS data available on PubChem. The molecular ion peak [M]+ is observed at m/z 161. |

Table 3: Crystallographic Data of this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | |

| Space Group | P 1 21/n 1 | |

| Unit Cell Dimensions | a = 7.8114 Å, b = 3.8832 Å, c = 24.362 Åα = 90°, β = 99.055°, γ = 90° |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer synthesis is a classical and effective method for the preparation of isatin and its derivatives. The following protocol is a general guide for the synthesis of this compound.

Experimental Workflow: Sandmeyer Synthesis of this compound

Methodology:

-

Preparation of Isonitroso-2'-methylacetanilide:

-

In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate (B86663) in water.

-

To this solution, add a solution of 2-methylaniline in dilute hydrochloric acid.

-

Finally, add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture with stirring. The isonitroso-2'-methylacetanilide intermediate will precipitate upon cooling.

-

Filter the precipitate and wash with water.

-

-

Cyclization to this compound:

-

Slowly add the dried isonitroso-2'-methylacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80 °C.

-

After the addition is complete, heat the mixture for a short period.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated this compound is then collected by filtration, washed with cold water until neutral, and dried.

-

Recrystallization from a suitable solvent such as ethanol or acetic acid can be performed for further purification.

-

Assay for GSK-3β Inhibition

This compound has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). A common method to determine the inhibitory activity is through in vitro kinase assays.

Experimental Workflow: In Vitro GSK-3β Kinase Assay

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide like GS-2), and ATP in a suitable kinase buffer. For detection, either radiolabeled [γ-³²P]ATP or a fluorescent ATP analog can be used.

-

Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction wells. A vehicle control (DMSO alone) should also be included.

-

Incubation: Initiate the kinase reaction by adding the ATP solution and incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific time.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid or EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence intensity is measured.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

Inhibition of GSK-3β and Modulation of the Wnt/β-Catenin Signaling Pathway

A key biological activity of this compound is its role as an inhibitor of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including the Wnt/β-catenin signaling pathway.

In the canonical Wnt pathway, in the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low.

Upon inhibition of GSK-3β by compounds such as this compound, the phosphorylation of β-catenin is prevented. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then activates the transcription of various target genes, including those involved in cell proliferation and differentiation, such as c-Myc and Cyclin D1.

Signaling Pathway: this compound Inhibition of GSK-3β in the Wnt/β-Catenin Pathway

This targeted inhibition of GSK-3β makes this compound a valuable tool for studying the Wnt/β-catenin pathway and a potential lead compound for the development of therapeutics for diseases where this pathway is dysregulated, such as certain cancers and neurodegenerative disorders.

Disclaimer: This document is intended for research and informational purposes only. This compound should be handled by qualified professionals in a laboratory setting, following all appropriate safety precautions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Novel 7-Methylisatin Derivatives

Abstract

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2][3] The synthetic versatility of the isatin core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[1][4] This technical guide focuses on the biological activities of novel derivatives featuring a methyl group at the 7-position of the isatin ring. The presence of substituents at the C-7 position, often in combination with substitutions at C-5 and N-1, has been shown to significantly influence the therapeutic potential of these compounds. This document provides a comprehensive overview of their anticancer, antimicrobial, enzyme-inhibitory, and antioxidant properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Key Biological Activities of this compound Derivatives

This compound and its analogues have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for drug development.

Anticancer and Antitumor Activity

The quest for novel anticancer agents has led to significant investigation into this compound derivatives. These compounds exert their antitumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. Studies have shown that lipophilic and electron-withdrawing substituents at the 5 and 7-positions of the isatin ring can enhance cytotoxic activity.

Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).

-

Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, 5,6,7-tribromoisatin (B14189384) was found to be anti-proliferative at low concentrations by inducing apoptosis.

-

Tubulin Interaction: The isatin scaffold can interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest, a mechanism shared with many successful anticancer drugs.

Antimicrobial and Antiviral Activity

Isatin derivatives are well-documented for their antimicrobial properties. The this compound scaffold has been incorporated into various compounds screened for activity against a range of bacterial and fungal pathogens.

-

Antibacterial: Schiff bases derived from substituted isatins have shown considerable activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. The mechanism often involves the inhibition of essential bacterial enzymes, such as peptidoglycan glycosyltransferase (PGT), which is critical for cell wall synthesis.

-

Antifungal: Potent antifungal activity has also been reported for this class of compounds.

-

Antiviral: Historically, the isatin derivative Methisazone was an effective agent against variola (smallpox) and vaccinia viruses. Modern derivatives continue to be explored for activity against viruses like HIV.

Enzyme Inhibition

The ability of the isatin core to interact with and modulate various enzymes is central to its therapeutic potential.

-

Kinase Inhibition: this compound is recognized as a potent inhibitor of certain kinases, notably GSK-3β, which is a key enzyme in the Wnt/β-catenin signaling pathway involved in cell proliferation and neurodevelopment. Derivatives are also developed as inhibitors of CDKs, which are critical regulators of the cell cycle, making them attractive targets for cancer therapy.

-

Monoamine Oxidase (MAO) Inhibition: Isatin and its derivatives are known reversible inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This activity is relevant for the treatment of neurological disorders.

-

Caspase Inhibition: Isatin sulfonamides have been developed as selective inhibitors of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. This has implications for treating conditions involving excessive apoptosis, such as ischemic injury.

Antioxidant Activity

Several novel isatin derivatives, including those based on a 7-chloro or other substituted isatin core, have been synthesized and evaluated for their ability to scavenge free radicals. The N-H and C=O groups within the lactam ring of the isatin structure are believed to contribute to this free radical scavenging ability.

Quantitative Data on Biological Activity

The following tables summarize quantitative data for selected isatin derivatives, illustrating their potency. While data for novel this compound derivatives specifically can be sparse in consolidated reviews, the activity of compounds with substitutions at the 5 and/or 7 positions provides a strong rationale for their development.

Table 1: Anticancer Activity of Substituted Isatin Derivatives

| Compound | Substituents | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 7f | 5,7-Dibromo, N-(p-methylbenzyl) | Hematopoietic Cancer | IC₅₀ | 0.49 µM | |

| 5a | 5,7-Dibromo, N-(1-naphthylmethyl) | U937 (Lymphoma) | IC₅₀ | 0.19 µM | |

| 23 | Spiropyrazoline oxindole | MCF-7 (Breast) | IC₅₀ | 15.32 µM | |

| 23 | Spiropyrazoline oxindole | K562 (Leukemia) | IC₅₀ | 14.74 µM | |

| 31 | Isatin-gefitinib hybrid | MCF-7 (Breast) | IC₅₀ | 0.35 µM |

| 15 | Isatin-triazole hydrazone | MCF-7 (Breast) | IC₅₀ | 1.56 µM | |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Substituted Isatin Derivatives

| Compound | Substituents | Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| ICM-3B | 5-Methyl, spiro β-lactam | Bacillus subtilis | Zone of Inhibition | 21.27 mm | |

| ICM-3B | 5-Methyl, spiro β-lactam | Pseudomonas aeruginosa | Zone of Inhibition | 24.64 mm | |

| ICM-3B | 5-Methyl, spiro β-lactam | Staphylococcus aureus | Zone of Inhibition | 23.65 mm | |

| 21 | Isatin derivative | Staphylococcus aureus | IC₅₀ | 0.03 mmol/mL | |

| 22 | Isatin derivative | Staphylococcus aureus | IC₅₀ | 0.05 mmol/mL |

| 17, 18, 19, 20 | (Thio)urea-based Schiff bases | Pseudomonas aeruginosa | MIC | 6.25 mg/mL | |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plate is incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after overnight incubation.

Protocol:

-

Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Acquisition: The plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

-

Confirmation (Optional): A viability indicator dye like resazurin (B115843) can be added to aid in the visual determination of growth inhibition.

Enzyme Inhibition: Kinase Activity Assay

This protocol provides a general framework for measuring the inhibition of a specific kinase (e.g., GSK-3β, CDK2) by a test compound.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate (peptide or protein). The amount of phosphorylated substrate or the amount of ADP produced is measured, often using luminescence, fluorescence, or radioactivity.

Protocol:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the specific kinase enzyme, the substrate, and varying concentrations of the this compound derivative.

-

Initiation: The reaction is initiated by adding a solution of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: The reaction is stopped, and a detection reagent is added. For example, in a luminescence-based assay (like Kinase-Glo®), the reagent simultaneously stops the kinase reaction and measures the remaining ATP. A lower light signal indicates higher kinase activity (more ATP consumed).

-

Data Acquisition: The luminescence or fluorescence signal is read using a plate reader.

-

Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.

Visualizations: Pathways and Workflows

Signaling and Activity Pathways

Caption: Inhibition of GSK-3β by this compound derivatives disrupts β-catenin degradation.

Caption: Isatin derivatives inhibit CDK2, leading to cell cycle arrest at the G1/S checkpoint.

Experimental and Logical Workflows

Caption: Standard experimental workflow for evaluating cytotoxicity using the MTT assay.

Caption: SAR highlights key positions on the isatin ring for enhancing biological activity.

References

A Comprehensive Technical Guide to 7-Methylisatin and its Structural Analogues for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 7-Methylisatin and its derivatives, providing a crucial resource for scientific innovation in medicinal chemistry.

This compound, a substituted derivative of the versatile isatin (B1672199) scaffold, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its unique structural features and amenability to chemical modification have led to the development of a diverse array of analogues with a broad spectrum of biological activities. This technical guide provides a comprehensive review of this compound and its structural analogues, focusing on their synthesis, quantitative biological data, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Core Chemical Structure and Properties

This compound, chemically known as 7-methyl-1H-indole-2,3-dione, is characterized by an indole (B1671886) core with ketone groups at the C2 and C3 positions and a methyl group substituted at the C7 position of the aromatic ring.[1] This methyl group significantly influences the electronic and steric properties of the molecule, thereby modulating its reactivity and biological interactions.

Physical and Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Light yellow to orange powder/crystal |

| Melting Point | 265 °C (decomposes) |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and DMSO |

Synthesis of this compound and its Analogues

The synthetic accessibility of the isatin scaffold allows for the generation of a wide variety of structural analogues. The most common and established method for the synthesis of isatins, including this compound, is the Sandmeyer isonitrosoacetanilide isatin synthesis.[1] This method involves the reaction of an appropriately substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding isatin.[1]

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound and its analogues.

Biological Activities and Quantitative Data

This compound and its structural analogues exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

The cytotoxic effects of this compound and its analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: Anticancer Activity (IC50 values in µM) of this compound and its Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Methylisatin derivative | MCF-7 (Breast) | 1.88 | [2] |

| 5-Methylisatin derivative | HepG2 (Liver) | 1.62 | [2] |

| This compound-a-chloride derivative | FaDu (Head and Neck) | 11.46 | |

| Isatin-hydrazine hybrid | Various | 4-13 | |

| Isatin-coumarin hybrid | Various | <10 | |

| Moxifloxacin-isatin hybrid | MCF-7 (Breast) | 32-77 | |

| 5-Bromo-7-methylisatin derivative | Various | Good inhibition | |

| Trans-platinum complex with isatin ligand | MCF-7 (Breast) | Lower than cisplatin |

Note: This table presents a selection of reported IC50 values and is not exhaustive.

Antimicrobial Activity

Several derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC values in µg/mL) of this compound Analogues

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isatin-thiazole derivative | Bacillus subtilis | 4.69 - 22.9 | |

| Isatin-thiazole derivative | Escherichia coli | 4.69 - 22.9 | |

| Uridine derivative with isatin moiety | Bacillus subtilis | 1249 | |

| Uridine derivative with isatin moiety | Escherichia coli | 524 | |

| Uridine derivative with isatin moiety | Staphylococcus aureus | Not specified | |

| Pyrimidine nucleoside derivative | Various bacteria | 0.25 - 2.00 |

Note: This table presents a selection of reported MIC values and is not exhaustive.

Signaling Pathway Inhibition: The Wnt/β-catenin Pathway

A key mechanism through which isatin derivatives, including this compound, exert their anticancer effects is through the inhibition of protein kinases. One of the most significant targets is Glycogen Synthase Kinase-3β (GSK-3β), a crucial regulator of the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

In the absence of a Wnt signal ("Wnt OFF"), β-catenin is phosphorylated by a "destruction complex" containing GSK-3β, leading to its ubiquitination and subsequent degradation by the proteasome. When Wnt ligands bind to their receptors ("Wnt ON"), this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation. This compound and its analogues can inhibit GSK-3β, mimicking the "Wnt OFF" state even in the presence of Wnt signals, thereby preventing β-catenin accumulation and halting cancer cell growth.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 5-chloro-7-methylisatin

Materials:

-

Concentrated sulphuric acid (39.2 g, 0.4 mole)

-

2-(hydroxyimino)-N-(o-tolyl)acetamide (17.8 g, 0.1 mole)

-

Acetic acid (20 ml)

-

Sulphur dioxide (0.03 mole)

-

Chlorine gas (0.15 mole)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, heat concentrated sulphuric acid to 50-60°C.

-

Dissolve 2-(hydroxyimino)-N-(o-tolyl)acetamide in hot acetic acid.

-

Slowly add the dissolved acetamide (B32628) to the heated sulphuric acid over 20-30 minutes.

-

After the addition is complete, cool the reaction mixture to room temperature.

-

Purge the reaction mass with sulphur dioxide, followed by the addition of chlorine gas.

-

Heat the reaction mixture to 60-65°C and maintain for 2 hours.

-

After the reaction is complete, quench the mixture in ice-cold water.

-

Filter the precipitated solid, dry it to yield 5-chloro-7-methylindoline-2,3-dione.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

This compound analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound analogues

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound analogues in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Reading: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on expanding the library of this compound analogues, conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating the molecular mechanisms underlying their biological effects. In vivo studies are also crucial to validate the therapeutic efficacy and safety of the most promising lead compounds. The continued exploration of this fascinating chemical scaffold holds the potential to deliver novel and effective therapeutic agents for a range of diseases.

References

7-Methylisatin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Biological Activities, and Experimental Protocols of 7-Methylisatin (CAS: 1127-59-9)

Introduction

This compound, an organic compound belonging to the isatin (B1672199) class, is a derivative of indole (B1671886) characterized by a diketone structure with a methyl group at the 7-position of the isatin ring.[1] This substitution significantly influences its chemical reactivity and biological profile, making it a molecule of considerable interest in medicinal chemistry and drug development.[1] Its versatile scaffold serves as a precursor for the synthesis of a diverse array of heterocyclic compounds.[2][3] Furthermore, this compound has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key biological activities with a focus on its role as a kinase inhibitor, and detailed experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow to orange powder or crystal. It is sparingly soluble in water but shows good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).

| Property | Value | Source |

| CAS Number | 1127-59-9 | |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| IUPAC Name | 7-methyl-1H-indole-2,3-dione | |

| Melting Point | 265 °C (dec.) | |

| Appearance | Light yellow to Orange powder to crystal | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMF, DMSO, ethanol) | |

| SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2 | |

| InChIKey | UEHZKEABUOAZSH-UHFFFAOYSA-N |

Molecular Structure

The molecular structure of this compound consists of a bicyclic indole nucleus with carbonyl groups at positions 2 and 3, and a methyl group substituted at position 7 of the aromatic ring.

Chemical Synthesis and Reactivity

The synthesis of this compound presents challenges in achieving high regioselectivity, with the potential for the formation of isomeric byproducts like 5-methylisatin. A common strategy involves the acid-catalyzed cyclization of a precursor. To mitigate the over-oxidation of the methyl group at the 7-position, milder dehydrating agents such as polyphosphoric acid (PPA) are preferred over concentrated sulfuric acid (H₂SO₄), which has been shown to reduce the formation of oxidation byproducts from as high as 15% down to less than 3%.

The chemical reactivity of this compound is dictated by the presence of the vicinal carbonyl groups and the electron-rich aromatic ring.

-

Reduction: The carbonyl groups are susceptible to reduction, leading to the formation of various indoline (B122111) analogs.

-

Nucleophilic Attack: The electrophilic nature of the carbonyl carbons, particularly at the C3 position, makes them prone to nucleophilic attack.

-

Oxidation: this compound can be oxidized to yield quinone derivatives. This transformation typically involves the oxidation of the benzene (B151609) portion of the molecule.

-

Halogenation: The aromatic ring can undergo halogenation. For instance, chlorination with reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalyst can lead to the formation of chloro-derivatives.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a wide range of biological activities. It is known to have potent antifungal and insecticidal properties. Furthermore, it acts as a potent antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) and inhibits the production of nitric oxide (NO). Isatin and its derivatives have been studied for their anticonvulsant, antiviral, and tuberculostatic activities.

One of the most significant biological activities of this compound is its role as a kinase inhibitor. It is recognized as a potent and relatively selective inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β). GSK-3β is a key enzyme in the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and neuronal cell development. Inhibition of GSK-3β by this compound makes it a valuable pharmacological tool for investigating neurodegenerative diseases, such as Alzheimer's disease, and for studying pathways involved in cancer and diabetes.

Wnt/β-catenin Signaling Pathway and the Role of this compound

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, GSK-3β is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of target genes. This compound, by inhibiting GSK-3β, mimics the effect of Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin.

Experimental Protocols

General Synthesis of Substituted Isatins (Adapted)

This protocol provides a general method for the synthesis of substituted isatins, which can be adapted for this compound. The key is the selection of the appropriate starting materials and reaction conditions to ensure regioselectivity.

Materials:

-

Substituted aniline (B41778) (e.g., o-toluidine (B26562) for this compound synthesis)

-

Hydroxylamine (B1172632) hydrochloride

-

Concentrated Hydrochloric Acid

-

Sodium sulfate (B86663), anhydrous

-

Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid

-

Distilled water

-

Ethanol

Procedure:

-

Synthesis of the corresponding isonitrosoacetanilide:

-

Dissolve the substituted aniline in a solution of concentrated hydrochloric acid and water.

-

To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Heat the mixture under reflux for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash with water and dry.

-

-

Cyclization to form the isatin ring:

-

Carefully add the dried isonitrosoacetanilide in small portions to pre-heated polyphosphoric acid (PPA) at a controlled temperature.

-

Stir the mixture at this temperature for a period to allow for complete cyclization.

-

Pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated crude isatin derivative is then filtered, washed thoroughly with cold water until the washings are neutral, and then dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted isatin.

-

General Procedure for Grignard Reaction with Isatin Derivatives

This protocol outlines a general procedure for the reaction of a Grignard reagent with an isatin derivative at the C3-carbonyl group.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Conclusion

This compound is a versatile and biologically significant molecule with a well-defined chemical structure and a range of interesting properties. Its ability to act as a selective inhibitor of GSK-3β highlights its potential as a lead compound in the development of therapeutics for various diseases, including neurodegenerative disorders and cancer. The synthetic routes and chemical reactivity described herein provide a foundation for researchers to further explore the potential of this compound and its derivatives in drug discovery and chemical biology. The provided experimental protocols offer a starting point for the synthesis and functionalization of this important isatin derivative. Further research into its mechanism of action and the development of more efficient and regioselective synthetic methods will undoubtedly expand its applications in the future.

References

The Solubility and Stability of 7-Methylisatin: A Technical Guide for Researchers

An in-depth exploration of the physicochemical properties of 7-Methylisatin, a pivotal scaffold in medicinal chemistry. This guide provides a comprehensive overview of its solubility characteristics and stability profile in various solvents, offering essential data and methodologies for researchers in drug development and chemical synthesis.

This compound, a derivative of the versatile isatin (B1672199) core, has garnered significant attention in the scientific community for its broad spectrum of biological activities. As a key building block in the synthesis of novel therapeutic agents, a thorough understanding of its solubility and stability is paramount for successful formulation, reaction optimization, and preclinical development. This technical guide synthesizes available data, presents methodologies for its characterization, and offers insights into its behavior in different solvent systems.

Solubility Profile of Isatin Derivatives

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, the solubility of its parent compound, isatin, provides a valuable benchmark for estimating its behavior. The addition of a methyl group at the 7-position is expected to slightly increase its lipophilicity, which may lead to a modest decrease in solubility in highly polar solvents and an increase in less polar organic solvents compared to isatin. Qualitative assessments indicate that this compound is generally more soluble in polar organic solvents.[1] It is sparingly soluble in water but shows good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2]

For the purpose of providing a quantitative framework, the following tables summarize the experimentally determined solubility of isatin in a range of common laboratory solvents at various temperatures. Researchers should consider these values as a strong starting point for their work with this compound, with the understanding that empirical determination is necessary for precise measurements.

Table 1: Mole Fraction Solubility (x) of Isatin in Various Solvents at Different Temperatures (K) [3][4]

| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetonitrile (B52724) |

| 278.15 | 0.00085 | 0.00046 | 0.02115 | 0.00411 | 0.02568 | 0.10892 | 0.04567 | 0.00532 |

| 283.15 | 0.00096 | 0.00051 | 0.02345 | 0.00473 | 0.02945 | 0.11567 | 0.05012 | 0.00623 |

| 288.15 | 0.00108 | 0.00056 | 0.02598 | 0.00543 | 0.03378 | 0.12289 | 0.05498 | 0.00728 |

| 293.15 | 0.00121 | 0.00062 | 0.02876 | 0.00621 | 0.03876 | 0.13063 | 0.06028 | 0.00849 |

| 298.15 | 0.00135 | 0.00068 | 0.03183 | 0.00708 | 0.04445 | 0.13894 | 0.06605 | 0.00988 |

| 303.15 | 0.00151 | 0.00075 | 0.03521 | 0.00805 | 0.05093 | 0.14785 | 0.07234 | 0.01148 |

| 308.15 | 0.00168 | 0.00082 | 0.03894 | 0.00913 | 0.05829 | 0.15742 | 0.07918 | 0.01331 |

| 313.15 | 0.00187 | 0.00090 | 0.04305 | 0.01033 | 0.06661 | 0.16771 | 0.08663 | 0.01541 |

| 318.15 | 0.00208 | 0.00099 | 0.04758 | 0.01166 | 0.07598 | 0.17878 | 0.09475 | 0.01781 |

| 323.15 | - | - | 0.05256 | 0.01314 | 0.08649 | 0.19069 | 0.10358 | 0.02055 |

| 328.15 | - | - | 0.05804 | 0.01478 | 0.09825 | 0.20352 | 0.11319 | 0.02367 |

| 333.15 | - | - | 0.06405 | 0.01660 | 0.11138 | 0.21734 | 0.12363 | 0.02721 |

Table 2: Solubility of Isatin in Alcohols and Water at Different Temperatures (K)

| Temperature (K) | Water (Mole Fraction x 10^5) | Methanol (Mole Fraction x 10^3) | Ethanol (Mole Fraction x 10^3) | 1-Butanol (Mole Fraction x 10^3) |

| 298.15 | 5.14 | 4.09 | 1.31 | - |

| 303.15 | - | - | - | - |

| 308.15 | - | - | - | - |

| 313.15 | - | - | - | - |

| 318.15 | - | - | - | - |

Note: The data presented is for the parent compound, isatin, and should be used as an estimation for this compound. Empirical determination is recommended for precise applications.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and formulation. Like other isatin derivatives, it is susceptible to degradation under various stress conditions. The inherent reactivity of the isatin scaffold, particularly the vicinal dicarbonyl groups, makes it prone to nucleophilic attack and oxidation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve subjecting the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions, as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Potential Degradation Pathways:

-

Hydrolysis: Under acidic or basic conditions, the lactam ring of the isatin core can undergo hydrolysis.

-

Oxidation: The electron-rich aromatic ring and the dicarbonyl groups are susceptible to oxidation, which can be initiated by agents like hydrogen peroxide.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.

-

Thermal Degradation: Elevated temperatures can induce decomposition of the molecule.

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the parent compound from its degradation products.

Experimental Protocols

This section outlines the general methodologies for determining the solubility and stability of this compound.

Solubility Determination

Gravimetric Method

-

Sample Preparation: Prepare a saturated solution of this compound in the desired solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Quantification: Weigh the container with the dried residue. The mass of the dissolved solid can then be used to calculate the solubility in terms of mg/mL or molarity.

Laser Monitoring (Dynamic) Method

-

Apparatus: Utilize a jacketed glass vessel equipped with a magnetic stirrer, a precision temperature controller, and a laser monitoring system.

-

Procedure: A known amount of this compound is dissolved in a known volume of the solvent at a temperature where it is fully soluble.

-

Cooling and Crystallization: The solution is then cooled at a controlled rate.

-

Detection: The laser monitoring system detects the point of initial crystallization (cloud point), which corresponds to the saturation temperature for that concentration.

-

Data Collection: By repeating this process with different concentrations, a solubility curve as a function of temperature can be generated.

Stability Indicating Method Development and Forced Degradation Studies

Objective: To develop a validated HPLC method that can separate this compound from its potential degradation products and to assess its stability under various stress conditions.

1. HPLC Method Development (General Parameters):

-

Column: A reversed-phase C18 column is typically a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

2. Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound (e.g., in methanol/water) with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60-80°C) for a defined period. Neutralize the sample before analysis.

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at a controlled temperature. Neutralize the sample before analysis.

-

Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., in an oven at a temperature above its expected long-term storage temperature) for a specified duration.

3. Sample Analysis:

-

Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Aim for approximately 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are formed at concentrations that can be reliably detected and quantified.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, crucial for its application in research and development. While quantitative data for this compound remains to be fully elucidated, the provided data for the parent compound, isatin, serves as a robust starting point. The detailed experimental protocols offer a clear roadmap for researchers to empirically determine these critical physicochemical parameters. A comprehensive characterization of this compound's solubility and stability will undoubtedly accelerate its journey from a promising chemical scaffold to a potential therapeutic agent.

References

In-Depth Technical Guide to 7-Methylisatin: Safety, Handling, and Storage for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key experimental applications of 7-Methylisatin (CAS No: 1127-59-9), a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental methodologies for its synthesis and evaluation of its biological activities.

Chemical and Physical Properties

This compound, also known as 7-methyl-1H-indole-2,3-dione, is a derivative of isatin (B1672199) with a methyl group at the 7-position of the indole (B1671886) ring.[2] This substitution influences its chemical reactivity and biological properties.[2] It serves as a key precursor in the synthesis of a wide array of heterocyclic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | PubChem |

| Molecular Weight | 161.16 g/mol | PubChem |

| Appearance | Light yellow to Orange powder/crystal | LBAO Chemicals |

| Melting Point | 265 °C (decomposes) | LBAO Chemicals |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol) | LBAO Chemicals, CymitQuimica |

| Purity | >98.0% | LBAO Chemicals |

Safety, Handling, and Storage

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Code | Statement |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P337+P317 | If eye irritation persists: Get medical help. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem, ECHEMI

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place. Ensure eyewash stations and safety showers are close to the workstation.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated and exposure limits are exceeded, use a NIOSH-approved respirator.

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth. Get medical help.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical help.

-

If on Skin: Wash off with soap and plenty of water.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

Synthesis of this compound via Sandmeyer Isonitrosoacetanilide Isatin Synthesis

This method is a general and widely used procedure for the synthesis of isatin and its derivatives.

Experimental Workflow for Sandmeyer Synthesis

Caption: Workflow for the Sandmeyer synthesis of this compound.

Methodology:

-

Preparation of Isonitroso-2'-methylacetanilide:

-

In a suitable reaction vessel, dissolve chloral hydrate in water.

-

Add crystallized sodium sulfate to the solution.

-

Separately, prepare a solution of 2-methylaniline in water and hydrochloric acid.

-

Add the 2-methylaniline solution to the reaction vessel.

-

Finally, add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture. The isonitroso-2'-methylacetanilide will precipitate out of the solution.

-

Filter the precipitate and dry it.

-

-

Cyclization to this compound:

-

Warm concentrated sulfuric acid in a flask equipped with a mechanical stirrer.

-

Slowly add the dry isonitroso-2'-methylacetanilide to the warm acid, maintaining the temperature between 60-70°C. External cooling may be necessary.

-

After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to complete the reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the crude product and wash it with water.

-

Purify the crude this compound by recrystallization from a suitable solvent like glacial acetic acid or by dissolving in aqueous sodium hydroxide, filtering, and re-precipitating with acid.

-

Evaluation of Antimicrobial Activity by Broth Microdilution (Determination of Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.

Experimental Workflow for MIC Determination

References

Methodological & Application

Application Notes and Protocols for 7-Methylisatin in Specific Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylisatin, an indole-2,3-dione derivative, has emerged as a significant scaffold in medicinal chemistry due to its diverse biological activities. Of particular interest is its role as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions. GSK-3β is a key regulator in the Wnt/β-catenin signaling pathway, and its dysregulation is associated with neurodegenerative diseases, such as Alzheimer's disease, as well as various cancers and metabolic disorders.[1] These application notes provide a comprehensive overview of the use of this compound as a specific kinase inhibitor, with a primary focus on GSK-3β, and include detailed protocols for its evaluation.

Mechanism of Action: Inhibition of GSK-3β and the Wnt/β-catenin Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of GSK-3β. In the canonical Wnt/β-catenin signaling pathway, GSK-3β is a crucial component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the cytoplasmic levels of β-catenin low.

Upon binding of a Wnt ligand to its receptor, Frizzled (FZD), and co-receptor, LRP5/6, the destruction complex is inactivated. This inactivation prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes that are involved in cell proliferation, differentiation, and survival.

By inhibiting GSK-3β, this compound mimics the effect of Wnt signaling. It prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation, and nuclear translocation, thereby activating the transcription of Wnt target genes. This makes this compound a valuable tool for studying the physiological and pathological roles of the Wnt/β-catenin pathway.

Data Presentation: Kinase Inhibition Profile of this compound

The primary kinase target of this compound identified in the literature is GSK-3β. While it is described as a potent and selective inhibitor, comprehensive quantitative data across a broad panel of kinases is not extensively available in the public domain. The table below summarizes the known inhibitory activity of this compound.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Glycogen Synthase Kinase-3β (GSK-3β) | Data not explicitly quantified in cited literature, but described as a potent inhibitor. | Biochemical Kinase Assay | [1] |

| Other Kinases | Not Available | Not Available |

Note: The lack of a broad kinase selectivity profile for this compound represents a gap in the current literature and an opportunity for further investigation to fully characterize its specificity.

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the inhibitory activity of this compound against GSK-3β and to evaluate its effects on cellular processes.

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified GSK-3β enzyme by measuring the amount of ATP remaining after the kinase reaction.

Materials:

-

This compound (stock solution in DMSO)

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM, followed by 1:3 or 1:10 serial dilutions.

-

Reaction Setup:

-

In a white, opaque multi-well plate, add 5 µL of the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Prepare a 2.5x enzyme/substrate mixture containing GSK-3β and its substrate in kinase assay buffer. Add 10 µL of this mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Km for GSK-3β.

-

Include control wells:

-

No Enzyme Control (100% Signal): Buffer, substrate, and ATP without the GSK-3β enzyme.

-

Vehicle Control (0% Inhibition): All reaction components with DMSO instead of this compound.

-

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ATP Detection:

-

Allow the plate and the luminescent kinase assay reagent to equilibrate to room temperature.

-

Add 25 µL of the luminescent kinase assay reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average luminescence of the "No Enzyme Control" from all other measurements.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control: % Inhibition = 100 x (1 - (Luminescence_compound / Luminescence_vehicle))

-